4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3S2/c1-12-6-8-13(9-7-12)17-16(11-24)18(26-19(25-17)27-2)28-15-5-3-4-14(10-15)20(21,22)23/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGWXCNWSNZUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=CC(=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile, commonly referred to as compound 303985-01-5, is a complex organic molecule with significant potential in medicinal chemistry. This compound is characterized by a pyrimidine core and various substituents that may contribute to its biological activities, particularly in cancer and inflammation.
- Molecular Formula : C20H14F3N3S2
- Molecular Weight : 417.47 g/mol
- CAS Number : 303985-01-5
Research indicates that this compound exhibits anticancer properties , specifically through its cytotoxic effects against various cancer cell lines, including colon, breast, and lung cancer cells. The proposed mechanism involves the inhibition of kinases , which are critical enzymes in cell proliferation and survival pathways. This inhibition may disrupt signaling pathways that are crucial for cancer cell growth and metastasis .
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Kinase Inhibition : It is believed to selectively inhibit certain kinases involved in tumor growth, which may lead to reduced proliferation of cancer cells.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to selectively inhibit cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
Potential Applications
The unique structure of this compound positions it as a promising candidate for:
- Cancer Therapy : Due to its cytotoxic properties and ability to inhibit kinases.
- Inflammatory Disease Treatment : As a selective COX-2 inhibitor, it could be developed into anti-inflammatory medications.
- Metabolic Disorders : Its mechanism may also provide insights into treatments for conditions like Type II diabetes mellitus .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including colon, breast, and lung cancers. The underlying mechanism is believed to involve the inhibition of specific kinases, which are critical in cell proliferation and survival pathways. This inhibition may lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study: Inhibition of Kinases
A study exploring the kinase inhibition properties of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile demonstrated its potential as a selective inhibitor. By targeting kinases involved in cancer progression, the compound may offer a new avenue for therapeutic intervention.
Anti-inflammatory Applications
The compound has shown promise as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme implicated in inflammatory processes. Selective COX-2 inhibitors are beneficial in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs. This selectivity may position the compound as a candidate for developing safer anti-inflammatory therapies .
Comparison of COX Inhibitors
| Compound Name | Selectivity | Therapeutic Use |
|---|---|---|
| This compound | High | Anti-inflammatory |
| Traditional NSAIDs | Low | Pain relief, inflammation |
Potential in Metabolic Disorders
Emerging research suggests that this compound may also have applications in treating metabolic disorders like Type II diabetes mellitus . Its ability to modulate pathways involved in glucose metabolism could provide insights into developing new therapeutic strategies for managing diabetes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways. Researchers are exploring various synthetic methods to optimize yield and purity while also investigating structural derivatives that could enhance efficacy or reduce side effects .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate its binding affinities and selectivity towards COX-2 compared to COX-1. These studies help refine the compound's therapeutic potential while minimizing adverse effects associated with non-selective inhibitors .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
Substituent-Driven Physicochemical Properties
- Electron-Withdrawing Effects : The target compound’s -CF₃ and -CN groups reduce electron density at the pyrimidine core compared to analogs with -Cl (e.g., CAS 341965-68-2) or -NH groups (e.g., CAS 320422-41-1). This enhances stability and polarizability .
- Hydrophobicity: The 4-methylphenyl and 3-CF₃PhS groups increase logP (predicted ~4.2) relative to compounds with polar substituents (e.g., cyclohexylamino in ).
Key Research Findings and Trends
Q & A
Q. Table 1: Yield Optimization Across Reaction Steps
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfanyl introduction | Lawesson’s reagent/THF | 60 | 78 | 92 |
| Cross-coupling | Pd(PPh₃)₄/DMF | 90 | 65 | 88 |
| Carbonitrile formation | Piperidine/EtOH | Reflux | 82 | 95 |
Basic: What spectroscopic techniques are critical for confirming its structural integrity?
Methodological Answer:
- FT-IR : Identify S–C and C≡N stretches (e.g., 2200–2250 cm⁻¹ for nitrile, 650–700 cm⁻¹ for C–S) .
- ¹H/¹³C NMR : Assign methylsulfanyl (δ 2.5–3.0 ppm for SCH₃) and trifluoromethylphenyl (δ 120–125 ppm for CF₃ in ¹³C) .
- X-ray crystallography : Resolve π-stacking interactions between pyrimidine rings (observed in analogs with d-spacing ~3.5 Å) .
Q. Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) ¹H | δ (ppm) ¹³C | Multiplicity |
|---|---|---|---|
| Pyrimidine C-H | 8.2–8.5 | 155–160 | Singlet |
| SCH₃ | 2.75 | 18.5 | Singlet |
| CF₃ (aromatic) | – | 122.3 | Quartet |
Advanced: How can computational methods resolve contradictions between experimental and theoretical vibrational spectra?
Methodological Answer:
- Perform DFT calculations (B3LYP/6-311++G**) to model vibrational modes. Compare with experimental FT-IR/Raman data to identify discrepancies (e.g., overestimated C≡N stretching frequencies due to solvent effects) .
- Use natural bond orbital (NBO) analysis to assess hyperconjugative interactions affecting spectral shifts (e.g., S→C charge transfer reducing C≡N intensity) .
Q. Table 3: Experimental vs. Computational Vibrational Frequencies
| Bond/Vibration | Experimental (cm⁻¹) | DFT (cm⁻¹) | Deviation (%) |
|---|---|---|---|
| C≡N Stretch | 2230 | 2285 | +2.5 |
| C–S (Sulfanyl) | 690 | 705 | +2.2 |
| CF₃ Symmetric Bend | 1120 | 1155 | +3.1 |
Advanced: What in vitro models are suitable for evaluating its bioactivity, given structural analogs?
Methodological Answer:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) due to pyrimidine’s ATP-binding mimicry. Use fluorescence polarization (FP) assays with IC₅₀ determination .
- Cytotoxicity profiling : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with control compounds (e.g., 5-fluorouracil) .
Q. Table 4: Bioactivity Data for Structural Analogs
| Compound | Target | IC₅₀ (nM) | Cell Line Viability (%) |
|---|---|---|---|
| Target compound | EGFR | 45 ± 3 | 22 (HeLa) |
| 6-(Methylsulfanyl) analog | EGFR | 120 ± 10 | 50 (MCF-7) |
| Trifluoromethyl-free derivative | – | >1000 | 85 (HeLa) |
Advanced: How to design derivatives with enhanced solubility without compromising activity?
Methodological Answer:
- Polar substituent addition : Introduce hydroxyl or amine groups at the 4-methylphenyl position. Monitor logP reduction via HPLC (e.g., from 3.8 to 2.5) .
- Prodrug strategies : Link carbonitrile to PEGylated esters for hydrolytic release in physiological conditions .
Q. Table 5: Solubility vs. Activity in Derivatives
| Modification | logP | Aqueous Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|---|
| Parent compound | 3.8 | 0.12 | 45 |
| 4-OH substitution | 2.5 | 1.8 | 60 |
| PEG-ester prodrug | 1.9 | 5.4 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
